2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10ClF4NO2 and a molecular weight of 287.64 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group and a fluorophenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves multiple stepsIndustrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group. Common reagents used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
When compared to similar compounds, 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride stands out due to its unique trifluoromethyl and fluorophenyl groups. Similar compounds include:
- 2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid
- 4-(Trifluoromethyl)-D-phenylalanine
- 3-(Trifluoromethyl)phenylboronic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C10H10ClF4NO2 |
---|---|
Molecular Weight |
287.64 g/mol |
IUPAC Name |
2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9F4NO2.ClH/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H |
InChI Key |
JXYKJGZNRQQOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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